Dibenzo(A,H)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-12-22-20-8-4-2-6-16(20)14-18-10-11-21(19)23(17)24(18)22/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSYFJGDZFVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC6=CC=CC=C56)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059752 | |
| Record name | Dibenzo[a,h]pyrene | |
| Source | EPA DSSTox | |
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Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,h)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Golden yellow solid; [HSDB] White solid; Insoluble in water; [MSDSonline] | |
| Record name | DIBENZO(A,H)PYRENE | |
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| Record name | Dibenzo(a,h)pyrene | |
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Solubility |
Soluble in sulfuric acid, Soluble in 1,4-dioxane | |
| Record name | DIBENZO(A,H)PYRENE | |
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Color/Form |
Golden-yellow plates, recrystallized from xylene or trichlorobenzene, Orange plates | |
CAS No. |
189-64-0, 58615-36-4 | |
| Record name | DIBENZO(A,H)PYRENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/18204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dibenzo[a,h]pyrene | |
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| Record name | Dibenzo(a,h)pyrene | |
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| Record name | Dibenzopyrene | |
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| Record name | Dibenzo[a,h]pyrene | |
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| Record name | Dibenzo[b,def]chrysene | |
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| Record name | DIBENZO(A,H)PYRENE | |
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| Record name | DIBENZO(A,H)PYRENE | |
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Melting Point |
318 °C | |
| Record name | DIBENZO(A,H)PYRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4028 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Metabolic Activation Pathways and Bioactivation of Dibenzo A,h Pyrene
Phase I Metabolism: Formation of Reactive Metabolites
Phase I metabolism of PAHs is largely mediated by cytochrome P450 (CYP) enzymes, which introduce polar functional groups into the molecule. This initial step can lead to the formation of reactive intermediates, such as epoxides and dihydrodiols. mdpi.comencyclopedia.pub These metabolites can then undergo further transformation or conjugation in Phase II metabolism for detoxification and excretion, or they can react with cellular components. mdpi.comencyclopedia.pub
Role of Cytochrome P450 (CYP) Enzymes
Cytochrome P450 enzymes are central to the metabolic activation of PAHs. researchgate.netoup.comnih.gov They catalyze the oxidation of the parent PAH to epoxide intermediates. researchgate.net These epoxides can then be acted upon by epoxide hydrolase to form dihydrodiols, which can be further metabolized by CYPs to form diol-epoxides, considered ultimate carcinogenic metabolites. researchgate.netnih.govosti.gov
CYP1A1 and CYP1B1 in Dibenzo(A,H)pyrene (B125848) Metabolism
CYP1A1 and CYP1B1 are key enzymes involved in the metabolic activation of many PAHs, including DB(A,H)P. researchgate.netoup.comnih.govaacrjournals.org These enzymes catalyze the conversion of PAHs into epoxides. researchgate.net While CYP1A1 was historically considered the primary enzyme for PAH activation, recent studies highlight the significant role of CYP1B1 as well. researchgate.net Both CYP1A1 and CYP1B1 are inducible by PAHs through the aryl hydrocarbon receptor (AhR). encyclopedia.pubresearchgate.net Studies have shown that both human CYP1A1 and CYP1B1 are capable of transforming dibenzo[a,l]pyrene (B127179) (a structural isomer of DB(A,H)P) to its fjord region diol-epoxides, although the extent of metabolism can differ between the two enzymes. nih.gov For dibenzo[a,l]pyrene, CYP1A1 was found to be the most active among several human recombinant P450s in forming the 11,12-dihydrodiol, a precursor to the ultimate carcinogens. psu.edu
Stereospecific Activation by CYP Isoforms
CYP enzymes can metabolize PAHs in a stereoselective manner, leading to the formation of different stereoisomers of metabolites, including diol-epoxides. nih.gov This stereospecificity is important because the different stereoisomers can have varying levels of biological activity and DNA reactivity. For example, studies on dibenz[a,h]anthracene (B1670416) (another PAH) have shown that CYP enzymes metabolize it to bay-region diol epoxides in a stereoselective manner, resulting in diastereomeric pairs of syn and anti diol-epoxides, each with potential enantiomers. nih.gov
Formation of Diol-Epoxides (DBPDEs)
Diol-epoxides are considered the ultimate carcinogenic metabolites of many PAHs, including DB(A,H)P. researchgate.netnih.govosti.govbiointerfaceresearch.com Their formation involves the initial epoxidation of the PAH by CYPs, followed by hydrolysis of the epoxide to a dihydrodiol by epoxide hydrolase, and then a second epoxidation of the dihydrodiol by CYPs to form the diol-epoxide. researchgate.netnih.govosti.gov These reactive metabolites can readily form covalent adducts with DNA. nih.govosti.govbiointerfaceresearch.com
Bay-Region vs. Fjord-Region Diol-Epoxides
PAHs can have structural features known as "bay-regions" and "fjord-regions". biointerfaceresearch.comconicet.gov.ar Metabolic activation often leads to the formation of diol-epoxides in these regions. biointerfaceresearch.comnih.gov Fjord-region diol-epoxides, such as those derived from dibenzo[a,l]pyrene, are often associated with higher tumorigenic activity compared to bay-region diol-epoxides from PAHs like benzo[a]pyrene (B130552). aacrjournals.orgtandfonline.comacs.orgaacrjournals.org This difference in activity may be related to differences in their DNA binding specificity, the structural features of the resulting DNA adducts, and their recognition and repair by cellular mechanisms like nucleotide excision repair. tandfonline.comacs.orgaacrjournals.org For instance, the fjord-region diol-epoxide of dibenzo[a,l]pyrene has shown a preference for forming adducts with deoxyadenosine (B7792050) residues in DNA, while bay-region diol-epoxides like that of benzo[a]pyrene preferentially form adducts with deoxyguanosine. biointerfaceresearch.com
Enantiomeric and Diastereomeric Forms of DBPDEs
The metabolic activation of PAHs can result in the formation of multiple stereoisomers of diol-epoxides, specifically enantiomers and diastereomers. nih.govnih.govbiointerfaceresearch.comnih.govwikipedia.orgnih.govneuropharmac.comresearchgate.net For a given dihydrodiol, two diastereomeric diol-epoxides can be formed: syn and anti, depending on the relative orientation of the epoxide oxygen and the benzylic hydroxyl group. nih.gov Each of these diastereomers can exist as a pair of enantiomers (mirror images). nih.gov Research has shown that the biological activity, including mutagenicity and tumorigenicity, can vary significantly among these different enantiomeric and diastereomeric forms. nih.govbiointerfaceresearch.comnih.govaacrjournals.orgresearchgate.netiarc.fr For example, studies on dibenz[a,h]anthracene diol-epoxides demonstrated differential mutagenic activity among the four possible enantiopure bay-region diol-epoxide stereoisomers. nih.gov Computational studies on dibenzo[a,l]pyrene diol-epoxides have also investigated the interactions of different diastereomers with DNA. biointerfaceresearch.com
Data Table: Key Enzymes in PAH Metabolism
| Enzyme Class | Primary Role in Phase I Metabolism of PAHs | Key Isoforms Involved in DB(A,H)P Metabolism |
| Cytochrome P450s | Oxidation of PAHs to epoxides and further oxidation of dihydrodiols to diol-epoxides | CYP1A1, CYP1B1 (also CYP1A2, CYP2B6, CYP2C9, CYP3A4 involved in metabolism of some PAHs) researchgate.netoup.comnih.govpsu.edubiointerfaceresearch.comneuropharmac.comgbcbiotech.com |
| Epoxide Hydrolase | Hydrolysis of PAH epoxides to dihydrodiols | Microsomal epoxide hydrolase (mEH) biointerfaceresearch.com |
Data Table: Types of Reactive Metabolites and Their Formation
| Metabolite Type | Precursor(s) | Enzymes Involved (Phase I) | Key Characteristic |
| Arene Oxides | Parent PAH | Cytochrome P450s | Initial epoxidation product |
| Dihydrodiols | Arene Oxides | Epoxide Hydrolase | Formed by hydrolysis of epoxides |
| Diol-Epoxides | Dihydrodiols | Cytochrome P450s | Ultimate carcinogenic metabolites; highly reactive |
| Phenols | Parent PAH or Metabolites | Cytochrome P450s | Hydroxylated derivatives |
| Quinones | Parent PAH or Metabolites | Cytochrome P450s, other enzymes | Redox-active metabolites |
Research Findings Highlights:
CYP1A1 and CYP1B1 are significantly involved in the metabolic activation of PAHs like dibenzo[a,l]pyrene, leading to the formation of diol-epoxides. researchgate.netnih.govpsu.edu
The stereochemistry of diol-epoxide metabolites plays a crucial role in their biological activity, with specific enantiomers and diastereomers exhibiting higher mutagenic or tumorigenic potential. nih.govbiointerfaceresearch.comnih.govaacrjournals.orgresearchgate.netiarc.fr
Fjord-region diol-epoxides, characteristic of compounds like dibenzo[a,l]pyrene, may be more tumorigenic than bay-region diol-epoxides, potentially due to differences in DNA adduct formation and repair. aacrjournals.orgtandfonline.comacs.orgaacrjournals.org
Computational studies provide insights into the molecular interactions of different diol-epoxide stereoisomers with DNA. biointerfaceresearch.com
Other Metabolic Activation Pathways (e.g., Radical Cations, Quinones)
In addition to the well-established diol-epoxide pathway, PAHs like benzo[a]pyrene (BaP) and dibenzo(a,l)pyrene (DB[a,l]P) can also be activated via the formation of radical cations and quinones researchgate.netnih.govnih.gov. Radical cations are formed by one-electron oxidation, often catalyzed by P450 enzymes through a 'peroxidase-like' activity nih.govnih.govtandfonline.com. These radical cations are electrophilic species capable of binding to DNA, predominantly forming depurinating adducts nih.govtandfonline.com. For DB[a,l]P, radical cation-derived depurinating adducts constitute a significant portion of the total DNA adducts formed tandfonline.comcohlife.org.
Quinones can be formed from radical cations through hydroxylation and air-oxidation nih.gov. They can also be formed via the aldo-keto reductase (AKR) pathway nih.govnih.gov. Quinones are redox-active and can participate in redox cycling, generating reactive oxygen species that can damage DNA nih.govnih.gov. They can also form covalent DNA adducts nih.govresearchgate.net.
Phase II Metabolism and Detoxification Processes
Phase II metabolism involves the conjugation of phase I metabolites with polar molecules such as glucuronic acid, glutathione (B108866), or sulfate (B86663) mdpi.comnih.gov. These conjugation reactions generally increase the water solubility of the metabolites, facilitating their excretion from the body osti.govnih.gov. While phase I metabolism can lead to the formation of reactive intermediates, phase II metabolism is typically considered a detoxification pathway mdpi.comosti.gov.
Glucuronidation
Glucuronidation is a major phase II metabolic pathway for PAHs and their metabolites osti.govnih.gov. This process is mediated by the uridine-5′-diphospho-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the endoplasmic reticulum of the liver, but also in other tissues osti.govnih.gov. UGTs catalyze the transfer of a glucuronic acid group from uridine-5′-diphosphate glucuronic acid (UDPGA) to a suitable substrate, such as hydroxylated PAH metabolites osti.govnih.gov. This conjugation increases the metabolite's water solubility, promoting its elimination through bile and/or urine nih.gov. Studies on dibenzo[a,l]pyrene (DB[a,l]P), a related dibenzopyrene isomer, have shown that UGTs exhibit detectable glucuronidation activity against its metabolites, such as DB[a,l]P-trans-11,12-diol nih.gov. Different UGT enzymes can display varying regio- and stereospecific efficiencies in glucuronidation nih.gov.
Glutathione S-transferase (GST) and N-acetyltransferase (NAT) Isozymes
Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione to a variety of electrophilic compounds, including PAH metabolites like epoxides, diol epoxides, and diones nih.govfrontiersin.org. This conjugation detoxifies these reactive species and facilitates their excretion nih.govfrontiersin.org. Different classes of cytosolic GSTs exist, including alpha, mu, pi, sigma, theta, and zeta, as well as microsomal GSTs frontiersin.org. Studies have investigated the interaction of various GST isozymes with diol epoxides of PAHs, including dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide (DBPDE) neuropharmac.com. For instance, in silico data suggested that GSTP1 and GSTM1 showed plausible binding with (-)-anti-DBPDE and (+)-syn-DBPDE neuropharmac.com. Overexpression of certain GSTs, such as GSTM1, has been shown to reduce DNA adduct formation by dibenzo[a,l]pyrene and benzo[a]pyrene diol epoxides in cell lines nih.gov.
N-acetyltransferases (NATs) are another group of phase II enzymes involved in the metabolism of xenobiotics, particularly aromatic amines and hydrazines, through acetylation neuropharmac.com. While their role in the direct metabolism of this compound itself might be less prominent compared to GSTs and UGTs which handle oxygenated metabolites, they are generally considered part of the detoxification system for various carcinogens neuropharmac.com.
Species and Tissue-Specific Metabolic Rates
The metabolic rates of PAHs, including dibenzopyrenes, can vary significantly between species and across different tissues within the same organism osti.govoup.comepa.govresearchgate.net. These differences are attributed to variations in the expression levels and activities of the metabolizing enzymes, such as CYPs, epoxide hydrolases, UGTs, and GSTs osti.govepa.gov.
Studies comparing the metabolism of PAHs like benzo[a]pyrene (BaP) and dibenzo[def,p]chrysene (DBC, which is structurally related to this compound) in hepatic microsomes from different species have revealed species-specific patterns osti.govnih.gov. For example, studies have shown that mice can metabolize BaP faster than rats or humans osti.gov. Similarly, the phase I metabolic capacity for DBC diol was found to be higher in rodents compared to humans osti.gov. Intrinsic clearance values for DBC diol were significantly higher in mice compared to rats and humans osti.gov.
Tissue-specific metabolism is also a critical factor. While the liver is the primary organ for xenobiotic metabolism due to the high concentration of metabolic enzymes, extrahepatic tissues such as the lungs, skin, and gastrointestinal tract also possess metabolic capacity nih.govepa.gov. The pattern and extent of metabolism can differ in these tissues, influencing the local concentration of reactive metabolites and thus contributing to tissue-specific toxicity and carcinogenicity epa.gov. For instance, studies on BaP have shown extensive metabolism in tracheobronchial tissues from various species, with differing patterns and amounts of metabolites observed epa.gov.
Competitive metabolism can also occur when organisms are exposed to mixtures of PAHs, where different compounds compete for the same metabolic enzymes mdpi.comresearchgate.net. Studies using human hepatic microsomes have demonstrated competitive inhibition of both BaP and DBC metabolism when present in mixtures mdpi.comresearchgate.net. The potency of this inhibition can vary between different PAH pairs mdpi.com.
Table 1: Species-Specific Metabolic Parameters for Benzo[a]pyrene (BaP) and Dibenzo[def,p]chrysene (DBC) in Hepatic Microsomes (Based on select studies)
| Compound | Species | VMAX (nmol/min/mg microsomal protein) | KM (µM) | Intrinsic Clearance (CLINT, mL/min/kg body weight) | Source |
| BaP | Human | Lower than rodents | - | Lowest | nih.gov |
| BaP | Rat | Higher than human, lower than mouse | - | More similar to human than mouse | nih.gov |
| BaP | Mouse | Highest | - | Highest | nih.gov |
| DBC | Human | Lower than rodents | 0.92 | Lowest | nih.gov |
| DBC | Rat | Higher than human, lower than mouse | 7.28 | More similar to human than mouse | nih.gov |
| DBC | Mouse | Highest | 6.63 | Highest | nih.gov |
Note: This table presents representative findings from specific studies and metabolic parameters can vary depending on experimental conditions and the specific study cited.
Table 2: Glucuronidation Activity of UGTs Towards Dibenzo[a,l]pyrene-trans-11,12-diol (Based on a study)
| UGT Isozyme | Glucuronidation Activity |
| UGT1A9 | Most efficient |
| Others | Detectable levels |
Note: This table summarizes findings from a specific study on DB[a,l]P, a related isomer, and may not directly reflect activity towards this compound metabolites. nih.gov
Mechanisms of Dibenzo A,h Pyrene Induced Genotoxicity
DNA Adduct Formation
The genotoxicity of DB(A,H)P is largely attributed to its ability to form covalent adducts with DNA. nih.govoup.comresearchgate.netiarc.froup.com This process is initiated by the metabolic activation of DB(A,H)P, typically involving cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of reactive diol epoxides. iarc.frmdpi.compnas.org These electrophilic metabolites can then react with nucleophilic sites on DNA bases, resulting in the formation of stable covalent adducts. iarc.frportlandpress.com
Covalent Binding to DNA
The covalent binding of activated DB(A,H)P metabolites to DNA is a critical step in its genotoxic mechanism. This binding occurs when the reactive electrophilic centers of the metabolites, such as the benzylic carbon of diol epoxides, interact with electron-rich atoms in the DNA bases. researchgate.netbiointerfaceresearch.com This forms a stable chemical linkage, creating a bulky lesion on the DNA molecule. portlandpress.com Studies have shown that DB(A,H)P and its metabolites can covalently bind to DNA in various tissues, with differing levels of adduction observed depending on the tissue and route of exposure. oup.comnih.gov
Specificity of Adducts (e.g., Deoxyadenosine (B7792050) and Deoxyguanosine Adducts)
Research indicates that DB(A,H)P metabolites preferentially form adducts with specific DNA bases, primarily deoxyadenosine (dA) and deoxyguanosine (dG). nih.goviarc.frbiointerfaceresearch.comnih.gov The regioselectivity of adduct formation can be influenced by the structure of the PAH metabolite. For instance, while some PAHs and their metabolites show a strong preference for guanine, fjord-region PAHs like dibenzo[a,l]pyrene (B127179) (a structural isomer of DB(A,H)P) and their diol epoxides often exhibit a higher propensity to form adducts with adenine (B156593) residues. oup.comresearchgate.netbiointerfaceresearch.comd-nb.info Studies on dibenzo[a,l]pyrene, for example, have shown that adenine-derived adducts can comprise a significant percentage of the total adducts formed in rat tissues and cell lines. oup.comaacrjournals.org
Quantitative Analysis of DNA Adducts
Quantitative analysis of DB(A,H)P-DNA adducts is essential for assessing exposure and correlating adduct levels with biological effects. Various sensitive techniques are used for this purpose, including 32P-postlabeling, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). oup.comnih.govaacrjournals.orghealtheffects.orgmdpi.com These methods allow for the detection and quantification of specific adducts, even at low levels. healtheffects.org For example, 32P-postlabeling has been widely used to analyze the formation and persistence of DB(A,H)P-DNA adducts in animal tissues. oup.comnih.gov Quantitative data on adduct levels in different tissues and over time provide insights into the metabolic activation, distribution, and persistence of DB(A,H)P-induced DNA damage. oup.comaacrjournals.org
Here is a table summarizing some quantitative data on DNA adduct formation by dibenzo[a,l]pyrene (a related isomer) in rat tissues, illustrating the concept of quantitative analysis:
| Tissue | Time Point Post-treatment | Adduct Levels (adducts/10⁹ nucleotides) | Major Adducts Derived From |
| Mammary | 6 hours | Not specified | dA and dG |
| Mammary | 5 days | 2640 ± 532 | dA and dG |
| Mammary | 14 days | ~40% decline from peak | dA and dG |
| Lung | Various | 10- to 65-fold lower than mammary | dA and dG |
| Liver | Various | 10- to 65-fold lower than mammary | dA and dG (plus liver-specific) |
| Heart | Various | 10- to 65-fold lower than mammary | dA and dG |
| Bladder | Various | 10- to 65-fold lower than mammary | dA and dG |
| Pancreas | Various | 10- to 65-fold lower than mammary | dA and dG |
Note: Data is based on a study using dibenzo[a,l]pyrene, a related PAH isomer, to illustrate quantitative analysis of DNA adducts. oup.com
DNA Repair Mechanisms and Dibenzo(A,H)pyrene (B125848) Adducts
DNA repair mechanisms are crucial cellular defense pathways that counteract the harmful effects of DNA damage, including that induced by PAHs like DB(A,H)P. nih.goviarc.frpnas.orgnih.govresearchgate.netaip.org The efficiency of these repair systems in removing DB(A,H)P-DNA adducts plays a significant role in determining the persistence of the damage and the potential for subsequent mutations and carcinogenesis. pnas.orgaacrjournals.orgresearchgate.net
Nucleotide Excision Repair (NER) Pathway
The primary pathway responsible for removing bulky DNA adducts, such as those formed by activated PAHs, is the Nucleotide Excision Repair (NER) pathway. nih.goviarc.frpnas.orgportlandpress.combiointerfaceresearch.comaip.org NER is a versatile repair system that recognizes distortions in the DNA helix caused by the presence of bulky lesions. portlandpress.combiointerfaceresearch.com The NER process involves several steps: damage recognition, unwinding of the DNA duplex, incision of the damaged strand on both sides of the lesion, excision of the oligonucleotide containing the adduct, and synthesis of new DNA to fill the gap, followed by ligation. portlandpress.combiointerfaceresearch.com
Studies have investigated the effectiveness of NER in removing DB(A,H)P-DNA adducts. aacrjournals.orgresearchgate.netresearchgate.net Research on dibenzo[a,l]pyrene adducts has shown that their removal by NER can be less efficient compared to adducts formed by other PAHs, such as benzo[a]pyrene (B130552). researchgate.netresearchgate.netki.se This reduced repair efficiency is thought to contribute to the higher genotoxic potency observed for some dibenzopyrene isomers. pnas.orgaacrjournals.orgresearchgate.net The structural features of the adducts, including their bulkiness and the resulting DNA distortion, can influence their recognition and processing by the NER machinery. researchgate.netresearchgate.netki.se
Persistence of DNA Adducts
The formation of covalent DNA adducts is a critical step in the genotoxic mechanism of PAHs like this compound. These adducts can persist in the genome, potentially leading to errors during DNA replication and transcription, which can contribute to mutagenesis and carcinogenesis. Studies on dibenzo[a,l]pyrene (DB[a,l]P), another carcinogenic dibenzopyrene isomer, provide insights into the persistence of DNA adducts formed by this class of compounds. DB[a,l]P-DNA adducts have been shown to persist in rat tissues following exposure. In one study, mammary epithelial DNA showed the highest adduction levels on day 5 post-treatment, with a decline observed by day 14. oup.comnih.gov Non-target tissues like lung, heart, bladder, and pancreas showed lower adduct levels, which continued to increase up to 14 days. oup.comnih.gov The in vivo adducts were primarily derived from deoxyadenosine and deoxyguanosine, formed by interaction with both anti- and syn-isomers of DB[a,l]P-diol-epoxides (DBPDEs), with adenine-derived adducts comprising a significant proportion (60–75%) of the total. oup.comnih.gov The persistence of these adducts, particularly the adenine-derived ones, may contribute to the high genotoxic activity of dibenzopyrenes. researchgate.net Research suggests that some DBPDE-DNA adducts may evade repair mechanisms, such as nucleotide excision repair (NER), and/or be bypassed by DNA polymerases, contributing to their persistence and the extreme carcinogenicity of DBPDE. aacrjournals.org
Table 1: DNA Adduct Levels in Rat Tissues Following Dibenzo[a,l]pyrene Exposure (0.25 μmol/gland) oup.comnih.gov
| Tissue | Peak Adduction (adducts/10⁹ nucleotides) | Time to Peak Adduction | Decline by Day 14 |
| Mammary | 2640 ± 532 | Day 5 | ~40% |
| Lung | 10-65-fold lower than mammary | Beyond 14 days | Not specified |
| Liver | 10-65-fold lower than mammary | Beyond 14 days | Not specified |
| Heart | 10-65-fold lower than mammary | Beyond 14 days | Not specified |
| Bladder | 10-65-fold lower than mammary | Beyond 14 days | Not specified |
| Pancreas | 10-65-fold lower than mammary | Beyond 14 days | Not specified |
Mutagenesis and Mutational Signatures
This compound, like other carcinogenic PAHs, induces mutations in DNA, contributing to the initiation and progression of cancer. The pattern of these mutations can form characteristic mutational signatures. Studies on DB[a,l]P, a related isomer, have shown that its diol-epoxide metabolite (DBPDE) produces a mutational signature with a large number of T to A mutations, particularly at C[T>A]G sites. mutationalsignatures.com This is consistent with the ability of DBPDE to form adducts on the N6 position of adenine. mutationalsignatures.com While similar to the signature produced by Aristolochic acid I, the proportion of AT-TA mutations differs, highlighting the need for caution when attributing causality based solely on mutational signatures without exposure evidence. nih.gov DB[a,l]P and DBPDE may contribute to the T>A component of Mutational Signature 4, which is associated with exposure to organic pollutants like cigarette smoke. mutationalsignatures.com The similarity between the mutational signatures of parent PAHs and their diol-epoxide metabolites provides strong evidence that the diol-epoxide pathway is responsible for the mutagenic activity of PAHs in mammalian cells. mutationalsignatures.comnih.gov
Mutations in Oncogenes (e.g., K-ras, Ha-ras, NRAS)
Mutations in oncogenes, such as those in the RAS family (K-ras, Ha-ras, NRAS), are frequently observed in chemically induced tumors. PAHs are known to induce mutations in these genes. Studies investigating the effects of other PAHs, such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have demonstrated their ability to induce mutations in K-ras and Ha-ras genes in rodent models. nih.govresearchgate.netresearchgate.netoup.com For instance, B[a]P has been shown to induce codon 13 and codon 61 mutations in the H-ras gene in mouse skin papillomas. nih.govresearchgate.net While direct studies specifically detailing this compound's effects on K-ras, Ha-ras, and NRAS mutations were not prominently found in the provided search results, the known mechanisms of PAH-induced mutagenesis, involving DNA adduct formation and subsequent errors during replication, strongly suggest that this compound would also induce mutations in these oncogenes. The specific codons affected can vary depending on the PAH and the target tissue. nih.govresearchgate.net
Mutations in Tumor Suppressor Genes (e.g., TP53)
Mutations in tumor suppressor genes, particularly TP53, are critical events in the development of many cancers, including those linked to PAH exposure. TP53 mutations are common in human lung cancers, and in smoking-associated cases, there is a high frequency of G to T transversions, which have been linked to PAHs like benzo[a]pyrene. oup.compnas.orgacs.orgaacrjournals.orgplos.org These mutations often occur at specific hotspot codons in the TP53 gene, such as codons 157, 248, and 273, which are preferred sites for modification by reactive PAH metabolites like benzo[a]pyrene-diol-epoxide (BPDE). oup.comacs.orgaacrjournals.orgplos.org While specific data on this compound-induced TP53 mutations were not extensively detailed in the search results, the shared genotoxic mechanisms with other carcinogenic PAHs suggest that this compound would likely induce similar patterns of mutations in TP53, particularly G to T transversions at mutational hotspots, following metabolic activation and DNA adduct formation. nih.govoup.compnas.orgaacrjournals.org
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Table of Compounds and PubChem CIDs
| Compound | PubChem CID |
| This compound | 9108 |
| K-ras | - |
| Ha-ras | - |
| NRAS | - |
| TP53 | 7050 |
| Dibenzo[a,l]pyrene | 9119 |
| Benzo[a]pyrene | 2336 |
| 7,12-dimethylbenz[a]anthracene | 3079 |
| Dibenzo[a,l]pyrene-diol-epoxide | 164497 |
| Benzo[a]pyrene-diol-epoxide | 63802 |
This compound (DB[a,h]P), a polycyclic aromatic hydrocarbon (PAH), is recognized for its potential to induce genetic damage. Its genotoxicity is primarily driven by metabolic activation, leading to the formation of reactive species that interact with cellular macromolecules, particularly DNA. This interaction can result in DNA adduct formation, subsequent mutations, and the generation of oxidative stress.
Persistence of DNA Adducts
A key aspect of this compound's genotoxicity is the formation and persistence of DNA adducts. These covalent modifications to DNA bases can interfere with normal DNA replication and transcription processes. Research on dibenzo[a,l]pyrene (DB[a,l]P), a closely related carcinogenic isomer, provides valuable insights into the behavior of dibenzopyrene-DNA adducts. Studies in rats exposed to DB[a,l]P revealed the formation of stable DNA adducts in various tissues, including mammary glands, lungs, liver, heart, bladder, and pancreas. oup.comnih.gov
Analysis of mammary epithelial DNA showed peak adduction levels approximately 5 days after treatment, followed by a notable decline by day 14. oup.comnih.gov In contrast, non-target tissues exhibited lower initial adduct levels, which continued to increase up to the 14-day time point examined. oup.comnih.gov The primary adducts detected were derived from the interaction of DB[a,l]P-diol-epoxides (DBPDEs) with deoxyadenosine and deoxyguanosine residues in DNA. oup.comnih.gov Adenine-derived adducts constituted a significant proportion, ranging from 60% to 75% of the total adducts. oup.comnih.gov The persistence of these adducts, particularly those formed at adenine residues, is hypothesized to contribute significantly to the high genotoxic potency observed with dibenzopyrenes. researchgate.net Further studies suggest that the extreme carcinogenicity associated with DBPDE may be linked to the ability of some of the resulting DNA adducts to evade cellular repair mechanisms, such as nucleotide excision repair (NER), or to be bypassed by DNA polymerases during replication. aacrjournals.org
Table 1: Relative DNA Adduct Levels in Rat Tissues 14 Days Following Dibenzo[a,l]pyrene Exposure oup.comnih.gov
| Tissue | Relative Adduct Level (compared to Mammary peak) |
| Mammary | ~60% of peak (peak at Day 5) |
| Lung | 10-65-fold lower |
| Liver | 10-65-fold lower |
| Heart | 10-65-fold lower |
| Bladder | 10-65-fold lower |
| Pancreas | 10-65-fold lower |
Mutagenesis and Mutational Signatures
This compound's interaction with DNA leads to the induction of mutations, leaving characteristic patterns known as mutational signatures. Investigations into the mutagenic profile of DB[a,l]P and its diol-epoxide metabolite (DBPDE) have revealed a propensity to induce a high frequency of T to A mutations. mutationalsignatures.com This specific type of transversion is particularly notable at cytosine-thymine-guanine (C[T>A]G) sequences and is consistent with the observed adduction of adenine residues by DBPDE. mutationalsignatures.com
Mutations in Oncogenes (e.g., K-ras, Ha-ras, NRAS)
Mutations in oncogenes, particularly within the RAS gene family (K-ras, Ha-ras, and NRAS), are frequently implicated in the development of chemically induced cancers. PAHs are known mutagens that can target these genes. Studies involving other PAHs, such as benzo[a]pyrene (B[a]P) and 7,12-dimethylbenz[a]anthracene (DMBA), have demonstrated their capacity to induce activating mutations in K-ras and Ha-ras in experimental animal models. nih.govresearchgate.netresearchgate.netoup.com For instance, B[a]P exposure has been linked to the induction of mutations at codons 13 and 61 of the H-ras gene in mouse skin papillomas. nih.govresearchgate.net While direct experimental data specifically detailing the induction of K-ras, Ha-ras, and NRAS mutations by this compound were not extensively found in the provided search results, the shared metabolic activation pathways and DNA-damaging properties with other carcinogenic PAHs strongly suggest that this compound would also induce mutations in these critical oncogenes. The specific codons targeted can be influenced by the particular PAH and the tissue type. nih.govresearchgate.net
Mutations in Tumor Suppressor Genes (e.g., TP53)
Inactivation of tumor suppressor genes, most notably TP53, is a common event in human cancers, including those associated with exposure to PAHs. Mutations in the TP53 gene are frequently observed in lung tumors, and in individuals with a history of smoking, a characteristic pattern of G to T transversions is prevalent. oup.compnas.orgacs.orgaacrjournals.orgplos.org These G to T mutations are often concentrated at specific "hotspot" codons within the TP53 gene, such as codons 157, 248, and 273. oup.comacs.orgaacrjournals.orgplos.org These codons are known to be particularly susceptible to modification by reactive metabolites of PAHs, including benzo[a]pyrene-diol-epoxide (BPDE). oup.comacs.orgaacrjournals.org Although specific studies on this compound-induced TP53 mutations were not a primary focus of the search results, its mechanistic similarities to other carcinogenic PAHs, involving metabolic activation and DNA adduct formation, indicate that this compound is likely to induce similar patterns of TP53 mutations, particularly G to T transversions at these established hotspots. nih.govoup.compnas.orgaacrjournals.org
Dibenzo A,h Pyrene in Carcinogenesis
Experimental Carcinogenicity Studies
Experimental studies in various animal models have demonstrated the carcinogenic effects of dibenzo(A,H)pyrene (B125848). Its activity has been evaluated across different species and routes of administration.
Rodent Models (e.g., Mouse Skin, Rat Mammary Gland, Mouse Lung, Rainbow Trout)
Studies utilizing rodent models have been crucial in establishing the carcinogenicity of this compound. In mouse skin, repeated dermal application of DB[a,h]P has been shown to induce benign and malignant skin tumors, including papillomas and epitheliomas. springfieldmo.goviarc.fr While less active than benzo(a)pyrene in some skin painting experiments, it still exhibited significant carcinogenic activity. iarc.frinchem.org Dibenzo[a,h]pyrene induced twice as many papillomas in mouse skin compared to dibenzo[a,i]pyrene in one study, although both showed similar tumor latency and percentage of tumor-bearing mice. nih.gov
In female rats, intramammary injection of dibenzo[a,h]pyrene caused mammary gland cancers, specifically fibrosarcomas and adenocarcinomas. springfieldmo.gov Subcutaneous injection in rats also resulted in sarcomas at the injection site. springfieldmo.gov
Intraperitoneal injection of dibenzo[a,h]pyrene in newborn mice has been linked to the induction of lung tumors in both sexes and liver tumors in males. springfieldmo.gov
While several PAHs, including benzo[a]pyrene (B130552) and dibenz[a,h]anthracene (B1670416), have been shown to induce lung tumors in mice and hamsters after various administration routes like subcutaneous injection and intratracheal instillation, the specific carcinogenicity of this compound in mouse lung through these routes is also supported by experimental evidence. nih.gov
Rainbow trout have also served as a model for studying the carcinogenic effects of related dibenzopyrenes, such as dibenzo[a,l]pyrene (B127179), which induced high tumor incidences in the liver, stomach, and swimbladder following dietary administration. oup.comnih.govnih.gov These studies highlight the potential for certain dibenzopyrenes to act as multi-organ carcinogens in aquatic species.
Table 1: Summary of this compound Carcinogenicity in Rodent Models
| Animal Model | Route of Administration | Tumor Type(s) Induced | Reference(s) |
| Mouse Skin | Dermal Application | Papillomas, Epitheliomas (benign/malignant) | springfieldmo.goviarc.frinchem.orgnih.gov |
| Rat Mammary Gland | Intramammary Injection | Fibrosarcoma, Adenocarcinoma | springfieldmo.gov |
| Mice | Intraperitoneal Injection (newborn) | Lung tumors (both sexes), Liver tumors (males) | springfieldmo.gov |
| Rats | Subcutaneous Injection | Sarcoma (at injection site) | springfieldmo.gov |
Induction of Multi-Organ Carcinogenesis
While the provided search results primarily detail organ-specific tumor induction for this compound, studies on related dibenzopyrenes, like dibenzo[a,l]pyrene, in models such as the rainbow trout, demonstrate the capacity for multi-organ carcinogenesis among this class of compounds. Dibenzo[a,l]pyrene induced tumors in the liver, stomach, and swimbladder of rainbow trout, indicating a potential for systemic carcinogenic effects. oup.comnih.govnih.gov This suggests that other dibenzopyrenes, including this compound, may also have the potential to induce tumors in multiple organs, depending on the exposure route and species.
Oral Carcinogenesis Models
Studies have investigated the potential of dibenzopyrenes to induce oral carcinogenesis. While some research has focused on other compounds like benzo[a]pyrene and dibenzo[a,l]pyrene in oral cancer models nih.govacs.orgnih.govrjpbcs.comsci-hub.seresearchgate.net, the direct oral carcinogenicity of this compound is less explicitly detailed in the provided snippets. However, the fact that related PAHs and dibenzopyrenes are investigated in oral carcinogenesis models, particularly as constituents of tobacco smoke and environmental pollutants, suggests a potential relevance for this compound as well. nih.govacs.orgnih.gov Dibenzo[a,l]pyrene, for instance, has been shown to be mutagenic and carcinogenic in the oral cavity of mice following topical application, serving as a potential model for oral cancer. nih.govnih.govresearchgate.net
Molecular Mechanisms of Carcinogenesis
The carcinogenic effects of this compound, like other PAHs, are mediated through complex molecular mechanisms involving metabolic activation, DNA damage, and alterations in cellular processes.
Cell Proliferation and Apoptosis
Carcinogens can perturb the balance between cell proliferation and apoptosis, processes critical for tissue homeostasis. Increased cell proliferation can enhance the likelihood of accumulating DNA damage and expanding initiated cell populations. oup.com Conversely, dysregulation of apoptosis can allow damaged cells to survive and proliferate, contributing to tumor development. neuropharmac.com
Studies on related PAHs, such as benzo[a]pyrene and dibenzo[a,l]pyrene, provide insights into potential mechanisms relevant to this compound. Benzo[a]pyrene and its metabolites have been shown to affect apoptosis, for instance, inducing it in human lung fibroblasts via specific signaling pathways. nih.gov Benzo[a]pyrene exposure did not significantly affect the proliferation of certain cancer cells but could reduce drug-induced cell death and apoptosis, potentially contributing to chemoresistance. mdpi.com
Molecular docking simulations have been used to assess the potential interactions of dibenzo[a,l]pyrene and benzo[a]pyrene metabolites with proteins involved in cell proliferation and apoptosis, including caspases, BAX, Bcl-2, and p53. neuropharmac.comresearchgate.net These studies suggest that carcinogenic metabolites can bind to and potentially modulate the activity of these key regulatory proteins. Dysregulation of proteins like p53 can impair cell cycle control and suppress proapoptotic pathways. neuropharmac.com
Angiogenesis and Metastasis
Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression. Some studies on related PAHs, such as benzo[a]pyrene, have explored their effects on these processes.
Benzo[a]pyrene exposure has been shown to promote cell migration and invasion in human hepatocellular carcinoma cells in vitro and in vivo. nih.gov It also recruited vascular endothelial cells and promoted tumor angiogenesis, possibly by increasing the secretion of vascular endothelial growth factor (VEGF). nih.gov The NF-κB pathway has been implicated as a potential adverse outcome pathway associated with the effects of benzo[a]pyrene on metastasis. nih.gov
While direct studies on this compound's effects on angiogenesis and metastasis are not explicitly detailed in the provided results, the established role of other carcinogenic PAHs in these processes suggests that this compound may also influence these aspects of tumor development. The general mechanism of cancer progression involves diverse cellular mechanisms, including those related to metastasis and angiogenesis. neuropharmac.com
Table 2: Molecular Mechanisms Potentially Influenced by this compound
| Molecular Mechanism | Potential Influence | Relevant Findings (from related PAHs) | Reference(s) |
| Cell Proliferation | Potential for increased proliferation, contributing to clonal expansion of damaged cells. | Related PAHs affect cell cycle regulation and can stimulate proliferation in certain cell types. | oup.comnih.govmdpi.com |
| Apoptosis | Potential for dysregulation, allowing survival of damaged cells. | Related PAHs induce or inhibit apoptosis depending on context and can interact with key apoptotic proteins like p53 and Bcl-2. | neuropharmac.comnih.govmdpi.comresearchgate.net |
| Angiogenesis | Potential to promote the formation of new blood vessels supporting tumor growth. | Benzo[a]pyrene promotes angiogenesis and recruits endothelial cells, potentially via VEGF. | nih.gov |
| Metastasis | Potential to enhance the spread of cancer cells. | Benzo[a]pyrene promotes cell migration and invasion; NF-κB pathway implicated. | nih.gov |
Overexpression of Proteins (e.g., p53, COX-2) in Malignant Tissues
Overexpression of key proteins involved in cell cycle regulation, apoptosis, and inflammation is frequently observed in malignant tissues induced by PAHs, including those structurally related to this compound. Studies have shown that exposure to PAH metabolites, such as dibenzo[a,l]pyrene diol epoxide (DB[a,l]PDE), can lead to the overexpression of p53 and COX-2 proteins in malignant tissues. nih.govnih.gov
p53 is a tumor suppressor protein that plays a critical role in cell cycle arrest, DNA repair, and apoptosis in response to DNA damage. Mutations in the TP53 gene are common in human cancers, and accumulation of p53 protein can occur due to these mutations or other mechanisms that prolong its half-life. researchgate.nethelsinki.fi Overexpression of p53 has been observed in oral squamous cell carcinoma induced by DB[a,l]PDE in mouse models. nih.govnih.gov
COX-2 (Cyclooxygenase-2) is an enzyme involved in the synthesis of prostaglandins, which can promote inflammation, cell proliferation, angiogenesis, and inhibit apoptosis – processes that contribute to tumor development and progression. researchgate.netekb.eg Overexpression of COX-2 has also been demonstrated in malignant tissues following exposure to PAH metabolites like DB[a,l]PDE. nih.govnih.gov The induction of p53 and COX-2 protein expression can correlate with the histological stages of disease progression. nih.gov
Data Table: Protein Expression in Malignant Tissues (Example based on related PAH studies)
| Protein | Observed Effect in Malignant Tissue (PAH-induced) | Potential Role in Carcinogenesis | Source (Example based on related PAH studies) |
| p53 | Overexpression/Accumulation | Cell cycle dysregulation, impaired apoptosis, genomic instability | nih.govnih.govresearchgate.nethelsinki.fi |
| COX-2 | Overexpression | Increased proliferation, angiogenesis, inflammation, reduced apoptosis | nih.govnih.govresearchgate.netekb.eg |
Immunosuppression
Polycyclic aromatic hydrocarbons, including this compound, have been shown to induce immunosuppression in experimental animals. nih.govca.govresearchgate.netiarc.fr This immunosuppressive effect can contribute to carcinogenesis by impairing the host's ability to recognize and eliminate nascent tumor cells. researchgate.net
Studies have demonstrated that DB(a,h)P can induce systemic immunosuppression. ca.gov Exposure to PAHs has been shown to suppress the humoral immune response, specifically the antibody-forming cell response. researchgate.net The immunosuppression observed following PAH exposure can be similar to the structure-activity relationship observed for the carcinogenicity of these compounds. researchgate.net While the exact mechanisms of PAH-induced immunosuppression are not fully established, they may involve interactions with the aryl hydrocarbon receptor (AhR), which can modulate the expression of genes involved in immune response. ca.goviarc.freuropa.eu Additionally, some studies suggest that reactive metabolites of PAHs may mediate immunosuppressive effects. researchgate.net Downregulation of genes involved in immune response and upregulation of pro-inflammatory genes in the liver have been reported following subchronic oral exposure to DB(a,h)P in mice. ca.gov
Advanced Research Methodologies and Techniques for Dibenzo A,h Pyrene Studies
Analytical Chemistry Techniques
Analytical chemistry plays a crucial role in the study of dibenzo(A,H)pyrene (B125848) by providing the tools necessary to isolate, identify, and measure its presence in various matrices, as well as to detect its metabolites and DNA adducts.
Chromatography (e.g., HPLC, GC/MS, HPLC-MS/MS, GC-MS/MS, SFC-MS)
Chromatographic methods are fundamental for separating this compound from complex mixtures and for analyzing its various forms and derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors, particularly Mass Spectrometry (MS), are widely used.
HPLC is frequently employed for the analysis of PAHs, often coupled with UV or fluorescence detectors. epa.govcdc.govnih.gov While HPLC can resolve many PAHs, certain isomers, including dibenzo(a,h)anthracene and indeno(1,2,3-cd)pyrene, may not be adequately resolved by packed column GC methods, necessitating the use of HPLC or GC/MS for unambiguous identification. epa.govepa.gov The combination of HPLC and GC/MS can provide unambiguous determination of PAHs, especially when compounds co-elute in HPLC fractions. mdpi.comnih.gov
GC/MS is another common technique for quantifying PAHs in various samples, including environmental matrices like air and water, and food. nih.govmeasurlabs.com However, packed column GC may not adequately resolve certain PAH pairs. epa.govepa.gov Capillary columns can improve resolution. epa.gov GC/MS is also used for the qualitative and quantitative confirmation of results obtained by other methods. epa.gov
More advanced hyphenated techniques like HPLC-MS/MS, GC-MS/MS, and SFC-MS are increasingly popular due to their enhanced sensitivity, accuracy, and selectivity for PAH analysis in complex matrices such as food. nih.govmdpi.com GC-MS/MS methods have been developed for the determination of PAHs in challenging samples like herbal medicines. nih.gov Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) offers advantages such as reduced organic solvent consumption and faster analysis times, making it suitable for analyzing weakly polar substances like PAHs in matrices such as milk. mdpi.com
Despite the advancements, some studies using GC-MS methods have reported difficulties in obtaining fit-for-purpose results for this compound, potentially due to the lack of readily available isotopically labeled internal standards for this specific compound at the time of the study. researchgate.net
Interactive Table 1: Examples of Chromatographic Techniques Applied to PAH Analysis
| Technique | Application Area(s) | Key Feature/Benefit | Potential Limitation (for certain PAHs) | Citation |
| HPLC | PAH analysis in various samples, including water | Can resolve certain isomers not separated by packed column GC. | May require further analysis for co-eluting compounds. | epa.govcdc.govnih.gov |
| GC/MS | Quantifying PAHs in environmental and food samples | Qualitative and quantitative confirmation; widely used. | Packed columns may not resolve certain pairs. | epa.govnih.govmeasurlabs.com |
| HPLC-MS/MS | PAH analysis in complex food matrices | Enhanced sensitivity, accuracy, and selectivity. | - | nih.gov |
| GC-MS/MS | PAH analysis in complex matrices, e.g., herbal medicines | Improved sensitivity and selectivity. | May face challenges with specific PAHs like this compound without labeled standards. | nih.govnih.gov |
| SFC-MS | PAH analysis in food, e.g., milk | Reduced solvent consumption, faster analysis, suitable for weakly polar compounds. | - | nih.govmdpi.com |
Spectroscopy (e.g., UV-Spectroscopy, Photoluminescence Spectroscopy, Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs))
Spectroscopic techniques provide complementary information for the identification and analysis of this compound, often used in conjunction with chromatographic separation. UV-Spectroscopy and photoluminescence spectroscopy are valuable for detecting and characterizing PAHs based on their unique absorption and emission properties. cdc.gov
Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) is a technique that offers unambiguous determination of dibenzopyrene isomers, including this compound, by providing simultaneous access to spectral and lifetime information in wavelength time matrix formats. nih.gov This method has been applied to the analysis of dibenzopyrene isomers in water samples, offering a relatively rapid and environmentally friendly approach with low solvent consumption and good limits of detection. nih.govacs.org
Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) can be used for the direct determination of PAHs, even in co-eluted HPLC fractions, without the need for further chromatographic separation. mdpi.comnih.govresearchgate.net This technique involves recording excitation-emission matrices rapidly and using methods like parallel factor analysis (PARAFAC) to resolve spectral overlapping of compounds like benzo(a)pyrene and dibenzo(a,l)pyrene. mdpi.comnih.govresearchgate.net RTF-EEMs have demonstrated analytical advantages for trace analysis of PAHs in samples like tobacco extracts. mdpi.comnih.govresearchgate.net
32P-Postlabeling Assay for DNA Adducts
The 32P-postlabeling assay is a highly sensitive technique used to detect and quantify DNA adducts formed by genotoxic compounds like this compound metabolites. researchgate.netoup.comoup.comptbioch.edu.pl This method involves enzymatic hydrolysis of DNA, followed by radioactive labeling of the adducted nucleotides with 32P, and subsequent separation and detection, often using thin-layer chromatography (TLC) or HPLC. oup.comoup.comptbioch.edu.pl
Studies utilizing the 32P-postlabeling assay have identified multiple DNA adducts formed by dibenzo[a,l]pyrene (B127179) (a related dibenzopyrene isomer) and its diol-epoxide metabolites in various biological samples, such as mouse lung DNA and cell cultures. researchgate.netoup.comoup.com The technique allows for the analysis of the levels and persistence of these adducts over time and in response to different exposures. oup.com It has been a crucial method in molecular epidemiology studies to assess human exposure to PAHs by measuring DNA adduct levels in accessible tissues. ptbioch.edu.pl
Research using 32P-postlabeling has shown that different diol-epoxide metabolites of dibenzo[a,l]pyrene can form distinct adduct profiles with DNA. oup.comoup.com For example, reactions of anti- and syn-dibenzo[a,l]pyrene diol-epoxides with DNA or mononucleotides have revealed the formation of several characteristic adduct spots or peaks. oup.comoup.com
Interactive Table 2: DNA Adducts Detected by 32P-Postlabeling (Example based on Dibenzo[a,l]pyrene)
| Adduct Type | Formed from Metabolite(s) (Example) | Detection Method (Postlabeling) |
| Adducts with dGuo | anti- and syn-DB[a,l]PDE | TLC, HPLC |
| Adducts with dAdo | anti-DB[a,l]PDE | TLC, HPLC |
| Multiple adduct spots/peaks in biological samples | DB[a,l]P and its metabolites | TLC, HPLC |
Note: Data based on studies of dibenzo[a,l]pyrene, a closely related isomer, illustrating the application of the technique. oup.comoup.com
Isotope Dilution GC/MS
Isotope dilution GC/MS is a highly accurate and precise quantitative technique used for the analysis of organic compounds, including PAHs. researchgate.nettandfonline.comepa.gov This method involves adding a known amount of an isotopically labeled analog of the analyte (e.g., deuterium-labeled PAH) to the sample before extraction and analysis. tandfonline.comepa.gov The ratio of the native analyte to the labeled internal standard is measured by GC/MS, which helps to correct for variations in sample preparation and analysis, leading to improved accuracy and precision. tandfonline.comepa.gov
While isotope dilution GC/MS is considered a method of choice for the accurate measurement of toxic compounds like benzo(a)pyrene at low concentrations, its application to this compound has faced challenges, potentially due to the limited availability of suitable isotopically labeled internal standards for this specific isomer. researchgate.nettandfonline.com However, when applicable, this technique offers significant advantages in terms of method performance and reliability for PAH quantification. epa.gov
Computational Biology and Bioinformatics Approaches
Computational biology and bioinformatics provide powerful tools for studying the interactions of this compound and its metabolites with biological macromolecules, offering insights into potential mechanisms of toxicity and carcinogenicity at a molecular level. biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.net
Molecular Docking and Interaction Studies
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand (such as this compound metabolites) when bound to a protein or other biological receptor (such as DNA or enzymes). biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov This method estimates the binding affinity between the molecule and its target, providing insights into the strength and nature of their interaction. biointerfaceresearch.comnih.govresearchgate.netnih.gov
Molecular docking simulations have been employed to study the interactions of this compound metabolites, particularly its diol-epoxides, with DNA and various proteins involved in cellular processes, including DNA repair (e.g., NER pathway proteins) and cell proliferation (e.g., caspases, cyclins, CDKs, p53, BRCA proteins, Ras oncoproteins). biointerfaceresearch.comresearchgate.netnih.govresearchgate.net
Studies have used molecular docking to explore the mechanism of DNA adduct formation by different diastereomers of dibenzo[a,l]pyrene diol-epoxides (DBPDEs) and their interaction with nucleotide excision repair (NER) pathway proteins. biointerfaceresearch.comresearchgate.netepa.gov These studies can reveal which DNA bases or protein residues are likely to interact with the metabolites and the relative strength of these interactions. For instance, computational studies have suggested that certain DBPDE isomers interact more strongly with specific DNA bases. biointerfaceresearch.comresearchgate.net
Molecular docking has also been applied to investigate the binding of dibenzo[a,l]pyrene and its metabolites to enzymes involved in its metabolism, such as cytochrome P450 (CYP) isozymes (e.g., CYP1A1, CYP1A2, CYP1B1). biointerfaceresearch.comresearchgate.netnih.gov These studies can help identify potential inhibitors or substrates of these enzymes and provide structural insights into the binding process. biointerfaceresearch.comresearchgate.net Furthermore, molecular docking has been used to assess the plausible binding of dibenzo[a,l]pyrene and its metabolites with proteins related to cell proliferation, suggesting potential mechanisms by which these compounds might influence cell growth and division. nih.govresearchgate.net Findings from such studies can indicate differential binding affinities of various metabolites to different protein targets. nih.govresearchgate.net
Interactive Table 3: Examples of Molecular Docking Studies Involving Dibenzo[a,l]pyrene Metabolites
| Metabolite/Compound (Example) | Biological Target(s) | Purpose of Study | Key Finding (Example) | Citation |
| DBPDEs (diastereomers) | DNA, NER pathway proteins (DDB, XPC, etc.) | Investigate DNA adduct formation mechanism and interaction with repair proteins. | Certain DBPDE isomers show stronger interaction with specific DNA bases; weak interactions with NER proteins observed. | biointerfaceresearch.comresearchgate.netepa.gov |
| DBP and metabolites | CYP1A1, CYP1A2, CYP1B1 | Identify potential inhibitors and understand enzyme interactions. | Identification of potential lead molecules with stronger binding than known inhibitors. | biointerfaceresearch.comresearchgate.net |
| DBP and metabolites | Proteins related to cell proliferation (Caspases, p53) | Elucidate mechanisms of modulated cell proliferation. | Differential binding interactions observed with various cell proliferation-related proteins. | nih.govresearchgate.net |
Note: Data based on studies primarily of dibenzo[a,l]pyrene metabolites, illustrating the application of molecular docking. biointerfaceresearch.combiointerfaceresearch.comresearchgate.netresearchgate.netnih.govresearchgate.netepa.gov
Free Energy Perturbation Approaches for DNA Binding Affinity
Computational methods, specifically molecular dynamics and free energy perturbation, are employed to investigate the relative binding affinity of covalent PAH-DNA adducts. This includes studies on dibenzopyrene isomers like dibenzo[a,l]pyrene (DB[a,l]P), which, alongside dibenzo[a,h]pyrene (DB[a,h]P), belongs to the group of dibenzopyrenes. wikipedia.org These computational techniques examine the interaction of PAH-DNA adducts within the DNA duplex, often focusing on mutational hotspots such as the central adenine (B156593) of NRAS codon-61, which is implicated in cancer risk. nih.govpnas.orgresearchgate.net
Research utilizing these approaches has indicated that certain PAHs, including fjord region PAHs like DB[a,l]pyrene, can exhibit greater binding affinity to DNA compared to known carcinogens like benzo[a]pyrene (B130552) (B[a]P). nih.govpnas.org This increased affinity is influenced by van der Waals interactions between the intercalated PAH molecule and adjacent nucleobases, as well as minimal distortion of the DNA duplex structure. nih.govresearchgate.net Furthermore, these studies also assess the relative free energies of complexation between PAH-DNA adducts and repair proteins like RAD4-RAD23 (the yeast homolog of human XPC-RAD23), which is crucial for initiating global genomic nucleotide excision repair (GG-NER). nih.govresearchgate.net Findings suggest that PAH-DNA adducts with higher DNA binding affinity tend to show weaker complexation affinity with RAD4-RAD23, potentially leading to resistance against the GG-NER machinery and contributing to their genotoxic potential. nih.govpnas.org
In Vitro and In Vivo Model Systems
A variety of in vitro and in vivo model systems are utilized to study the metabolic activation, DNA adduction, and toxicological effects of this compound and related PAHs. These models allow for controlled experiments to elucidate mechanisms of action and assess potential health risks.
Cell Lines (e.g., A549 Human Epithelial Lung Carcinoma Cells, Hepatic Microsomes, MCF-7 Cells, Caco-2 Cells)
Established cell lines are valuable tools for studying the cellular responses to this compound. A549 human epithelial lung carcinoma cells have been used to investigate DNA adduct formation and removal kinetics following exposure to dibenzo[a,l]pyrene. tandfonline.com Studies on the metabolism of PAHs, including isomers of dibenzopyrene, frequently employ hepatic microsomes, which contain the cytochrome P450 enzymes responsible for metabolic activation. acs.org Human mammary carcinoma MCF-7 cells have been utilized to study the binding of dibenzo[a,l]pyrene metabolites to DNA and the resulting cellular pathways, such as the p53 and p21VAF1 responses. nih.govsurrey.ac.uk Caco-2 cells, a human intestinal epithelial cell line, are also used in research concerning the transport and metabolism of xenobiotics, including dibenzopyrene isomers. acs.orgepa.gov Additionally, primary human bronchial epithelial cells cultured in 3D models are used to assess the toxicity and transcriptional patterns induced by PAHs. researchgate.netnih.gov
Animal Models (e.g., Rodents, Zebrafish Larvae, Marine Medaka)
Animal models provide a more complex biological system to study the in vivo effects of this compound. Rodents, including mice and rats, are commonly used in carcinogenicity studies and to investigate DNA adduct formation and tissue-specific responses to PAHs. nih.govepa.govresearchgate.netmdpi.comoup.comepa.gov Aquatic animal models such as zebrafish (Danio rerio) and marine medaka (Oryzias latipes) are increasingly employed due to their suitability for toxicological bioassays and studies on developmental effects and gene expression induction, and are even included in OECD guidelines. scies.orgmdpi.commdpi.comnih.govresearchgate.net The rainbow trout model has also been used to study multi-organ carcinogenesis induced by dibenzo[a,l]pyrene. oup.comnih.gov
Organ-Specific Responses in Animal Models
Studies in animal models reveal that this compound and related PAHs can induce responses in specific organs. In rainbow trout exposed to dibenzo[a,l]pyrene, high tumor incidences were observed in the liver, stomach, and swimbladder. oup.com Research in rodents has examined DNA adduct levels and toxicological effects in various organs, including the liver and kidney. epa.govmdpi.com Zebrafish studies have demonstrated the induction of gene expression, such as cyp1a, in the liver following exposure to certain PAHs. scies.org
Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Adductomics)
Omics technologies offer powerful tools for a comprehensive analysis of the biological impact of this compound. These high-throughput methods allow for the investigation of global molecular changes in response to exposure. nih.govusgovcloudapi.netresearchgate.netacs.orgresearchgate.net
Adductomics, a nascent field, focuses on the comprehensive measurement of DNA adducts, providing insights into the total exposome and serving as potential biomarkers for cancer etiology studies. nih.govresearchgate.netacs.orgresearchgate.net While still developing, mass spectrometry-based methods are central to this approach, aiming to identify and quantify a wide range of DNA lesions simultaneously. nih.govresearchgate.netacs.org
Gene Expression Analysis
Transcriptomics, specifically gene expression analysis using techniques like cDNA microarrays and RNA sequencing, is widely applied to understand the cellular and tissue-specific responses to PAHs, including dibenzopyrenes. tandfonline.comnih.govoup.comnih.govoup.com Studies in cell lines such as HepG2, A549, and human bronchial epithelial cells, as well as in precision-cut rat liver slices, have investigated how these compounds modulate the expression of genes involved in various pathways, including cell cycle regulation, apoptosis, DNA repair, and xenobiotic metabolism. tandfonline.comnih.govoup.comnih.govoup.com For instance, research has shown that dibenzo[a,l]pyrene and other PAHs can induce distinct gene expression patterns related to the activation of the AhR pathway and other transcription factors. nih.govoup.com Gene expression profiling can also help differentiate the biological responses induced by PAHs with varying carcinogenic potencies. oup.com
DNA Adductomic Approaches
DNA adductomics is an emerging field that comprehensively investigates DNA adducts, aiming for the simultaneous screening, identification, and quantification of a large number of adducts. This approach is similar to proteomics in its scope. ptbioch.edu.pl It allows for a broad assessment of DNA modifications arising from various exposures, both known and unknown, as well as from biological responses to these exposures, such as the formation of endogenous electrophiles. acs.org
Several methods exist for DNA adduct analysis, including 32P-postlabeling, LC-MS, GC-MS, CE-MS, fluorescence, immunoassay, and electrochemical detection. acs.org While 32P-postlabeling has been widely used for its ability to monitor multiple adducted nucleotides simultaneously, advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled more precise measurements and provided greater insight into the identity and structure of adducts, paving the way for DNA adductomics. ptbioch.edu.pl
Targeted adductomic approaches using LC/MS/MS have been developed to assess exposure to mixtures of PAHs. nih.gov In method development for these approaches, PAH-modified DNA samples are often obtained by reacting the anti-dihydrodiol epoxide metabolites of PAHs, including dibenzo[a,l]pyrene, with calf thymus DNA in vitro. acs.orgnih.gov Enzymatic hydrolysis to 2'-deoxynucleosides is then performed. nih.gov LC/electrospray ionization (ESI)-MS/MS collision-induced dissociation product ion spectra data have shown that many adducts exhibit a common fragmentation pattern, such as a neutral loss of 116 u (2'-deoxyribose), resulting in a major product ion derived from the adducted base. nih.gov However, for some adducts, like the dibenzo[a,l]pyrene dihydrodiol epoxide adduct of 2'-deoxyadenosine, major product ions derived from the PAH moiety are detected, requiring optimized selected reaction monitoring (SRM) transitions for improved sensitivity in targeted DNA adductomic methods. nih.gov
DNA adductomics can be used to evaluate DNA damage in vitro. frontiersin.org A streamlined method for confirming putative DNA adducts detected by DNA adductomics involves using in vitro DNA adductome methods in conjunction with in vitro RNA adductome methods. frontiersin.org By comparing DNA and RNA adductome maps, putative adducts detected in exposed cells can be supported if analogous forms of damage are found in both DNA and RNA. frontiersin.org This approach has been evaluated using benzo[a]pyrene exposure in Hep G2 cell lines, where comparative DNA and RNA adductomics through neutral loss targeting revealed analogous forms of putative damage in both nucleic acids, supporting the confirmation of putative DNA adducts. frontiersin.org
Biomarker Discovery and Validation
Biomarkers play a crucial role in risk assessment, providing insights into exposure, internal dose, and biologically effective dose. inchem.orgnih.gov Validation of biomarkers for research and risk assessment necessitates both laboratory and epidemiological studies. inchem.org Understanding the underlying mechanisms is important for the successful use of biomarker data in risk assessment. inchem.org
DNA Methylation as a Biomarker of Carcinogenesis
Alterations in DNA methylation, a key regulator of gene transcription, are known to contribute to cancer development. cellmolbiol.orgplos.org Changes in the level of whole genomic DNA methylation are considered potential biomarkers of carcinogenesis. cellmolbiol.org Carcinogens, including PAHs like dibenzo[def,p]chrysene, can induce DNA damage that may lead to epigenetic changes, including alterations in DNA methylation. plos.org These epigenetic changes can occur early in the process of carcinogenesis, even before evident morphological abnormalities appear. plos.org
Studies have investigated the relationship between PAH exposure and DNA methylation. For instance, research on benzo[a]pyrene has shown it can reduce genome-wide DNA methylation. researchgate.net Aberrant DNA methylation patterns, such as hypermethylation of tumor suppressor genes and hypomethylation of oncogenes, are common events in carcinogenesis and have been identified in the progression of oral squamous cell carcinoma (OSCC). plos.org Hypomethylation of specific genes, such as Fgf3, has been observed in the early stages of oral carcinogenesis induced by dibenzo[def,p]chrysene in mice, suggesting its potential as a biomarker for early detection. plos.org
DNA methylation status can potentially influence the levels of DNA adducts formed, which in turn may alter DNA methylation. plos.org While studies have shown that benzo[a]pyrene and its metabolites can cause DNA mutation and fragmentation, research directly linking alterations in whole genomic DNA methylation specifically to benzo[a]pyrene exposure has also been conducted. cellmolbiol.org For example, studies in ICR mice exposed to benzo[a]pyrene demonstrated tissue-specific decreases in whole genomic DNA methylation levels in blood and liver. cellmolbiol.org
Data on the effect of benzo[a]pyrene exposure on DNA methylation in blood and liver of ICR mice:
| Tissue | Time after Exposure | DNA Methylation Level (% of Blank Group) | p-value |
| Blood | 12 h | 81.7% | <0.05 |
| Blood | 32 h | 58.1% | <0.05 |
| Liver | 6 h | Significant decrease | <0.05 |
| Liver | 12 h | 71.6% | <0.05 |
| Liver | 32 h | 64.5% | <0.05 |
DNA Adducts as Biomarkers of Exposure
DNA adducts, formed by the covalent binding of reactive chemical species to DNA, are considered direct markers of genotoxicity and can serve as biomarkers of exposure to chemical carcinogens. ptbioch.edu.plvliz.beoatext.com Extensive experimental data support their role in the initiation of chemical carcinogenesis. vliz.be The quantitative analysis of DNA adducts allows for the determination of the biologically active levels of exposure to genotoxic chemicals, taking into account physiological factors influencing adduct formation. vliz.be
PAH-DNA adducts in human tissues can result from environmental and dietary exposures and are often concentrated in organ-specific cell types. nih.gov Studies have shown that human blood cell PAH-DNA adducts are associated with dietary ingestion of PAHs and their levels can vary depending on the quantity ingested. nih.gov The half-life of PAH-DNA adducts in human blood has been estimated to be about a week. nih.gov
Specific PAH-DNA adducts, such as those derived from benzo[a]pyrene, are considered significant genotoxic biomarkers. ijhsr.org The major stable adduct of benzo[a]pyrene is the BPdG adduct. oatext.com These adducts have been detected in various tissues, including white blood cells, and their levels have been shown to be higher in populations with increased exposure to pollutants containing PAHs. ijhsr.org Biological monitoring of DNA adducts in white blood cells can account for exposure through inhalation, ingestion, and dermal absorption. ijhsr.org
Studies have utilized techniques like ELISA and LC-MS/MS to detect and quantify DNA adducts as biomarkers of exposure. ijhsr.orgresearchgate.net For example, ELISA has been used to detect BPDE-DNA adducts in human populations, showing significantly higher levels in individuals residing in areas with higher pollution. ijhsr.org LC-MS/MS analysis with isotope-labelled internal standards has been applied to detect and quantify DNA adducts derived from PAHs like benzo[a]pyrene and dibenzo[a,l]pyrene in biological samples such as buccal cells of smokers. researchgate.net
The presence and levels of DNA adducts can indicate the biologically effective dose of a carcinogen, reflecting the amount of the active form of the chemical that has reached the DNA. ptbioch.edu.plnih.gov The observed correlation between the level of chemical carcinogens binding to DNA and their carcinogenic activity makes DNA adducts good candidates for internal biomarkers of exposure and potential risk. ptbioch.edu.pl
Environmental and Human Health Risk Assessment of Dibenzo A,h Pyrene
Exposure Pathways and Sources
Human exposure to PAHs, including DB(a,h)P, occurs through multiple pathways: inhalation, ingestion, and dermal contact. mdpi.comacs.org These compounds are ubiquitous in the environment, primarily as a result of the incomplete combustion or pyrolysis of organic materials. who.int
Air Particulates (e.g., Cigarette Smoke Condensates, Vehicle Exhaust, Ambient Air)
Inhalation is a major route of exposure to DB(a,h)P, particularly through airborne particulates. acs.org DB(a,h)P is found in sources such as cigarette smoke, vehicle exhaust, and ambient urban air. nih.govwho.intinchem.org
Studies have detected DB(a,h)P in atmospheric air particulates in various locations. For instance, monitoring in Beijing, China, and the United Kingdom has shown the presence of DB(a,h)P in ambient air, with concentrations varying geographically and over time. nih.gov The amount of DB(a,h)P in cigarette smoke has also been quantified, with reported values ranging from <0.11 to 0.29 ng per cigarette in some studies. nih.gov
PAHs in air pollution are primarily adsorbed onto particulate matter. who.int These particulates can be inhaled, leading to exposure in the lungs. acs.org
Food Contamination
Ingestion of contaminated food is another significant exposure pathway for PAHs, including DB(a,h)P. nih.govmdpi.comacs.org Food contamination can occur from environmental sources, such as deposition from the atmosphere onto crops, or through food processing methods involving high temperatures or smoking. nih.govmdpi.comwur.nl
Sources of PAHs in the diet include barbecued, grilled, broiled, and smoke-cured meats, as well as roasted, baked, and fried foods prepared at high temperatures. nih.gov Grains and cereals can also contain PAHs, partly from gas or flame drying processes. nih.gov Vegetables grown in contaminated soil or with surface contamination from atmospheric deposition are also potential sources. nih.gov
While benzo(a)pyrene (BaP) is often used as a marker for PAH contamination in food, studies have shown that BaP may be absent in some foods containing other genotoxic PAHs, suggesting that using BaP alone may not fully capture the risk from PAH mixtures in food. service.gov.uk
Occupational Exposure
Occupational exposure to DB(a,h)P can occur through inhalation and dermal contact in workplaces where this compound is produced as a result of incomplete combustion of fossil fuels. nih.gov Workers in industries such as coal-tar production, coking plants, bitumen production, and those involved in processes generating engine exhaust or using products containing PAHs may experience higher exposure levels compared to the general population. nih.gov
Studies have measured PAH concentrations, including DB(a,h)anthracene (a related compound), in the breathing zone of workers in various settings, such as road paving and roofing paper production. pjoes.com Dermal uptake has also been recognized as a substantial contributor to the internal dose of PAHs in occupationally exposed individuals. nih.gov
Comparative Carcinogenicity and Potency with Other PAHs
DB(a,h)P is recognized as a carcinogenic PAH. nih.govinchem.org Its carcinogenicity and potency are often compared to other PAHs, particularly benzo(a)pyrene (BaP), which is a well-studied and classified human carcinogen. nih.govilo.org
Experimental studies have shown that DB(a,h)P is carcinogenic to animals. inchem.org While BaP is classified as carcinogenic to humans (Group 1) by the International Agency for Research on Cancer (IARC), DB(a,h)P is classified as possibly carcinogenic to humans (Group 2B). inchem.orgnih.gov Other dibenzopyrene isomers, such as dibenzo[a,l]pyrene (B127179) (DB(a,l)P) and dibenzo[a,i]pyrene (DB(a,i)P), are classified as probably carcinogenic to humans (Group 2A). nih.gov
Research indicates that the potency of different PAHs can vary significantly. For instance, DB(a,l)P is considered one of the most potent carcinogens among the dibenzopyrene isomers and has been reported to be significantly more tumorigenic than BaP in rodent models. researchgate.net
Toxic Equivalent Factors (TEFs)
To assess the potential health risks posed by mixtures of carcinogenic PAHs, the concept of Toxic Equivalency Factors (TEFs) has been developed. mdpi.comwa.gov TEFs are used to express the toxicity of individual carcinogenic PAHs relative to the toxicity of a reference compound, typically BaP, which is assigned a TEF of 1. mdpi.comwa.goveurofins.com.au
The TEF approach allows for the calculation of a total BaP-equivalent toxicity (BaPeq) for a mixture of PAHs by multiplying the concentration of each PAH by its corresponding TEF and summing the results. mdpi.comeurofins.com.au This provides a single value representing the estimated carcinogenic potency of the mixture relative to BaP.
Different agencies and studies have assigned varying TEF values to specific PAHs based on available toxicological data, primarily from animal studies. mdpi.comwa.govmichigan.govhealth.state.mn.us For DB(a,h)P, TEF values of 10 have been assigned by some authorities, indicating it is considered significantly more potent than BaP in terms of carcinogenic potential based on these factors. mdpi.comwa.gov However, it is important to note that TEF values can vary depending on the source and the specific toxicological endpoint considered.
Here is a table showing example TEF values for selected PAHs relative to Benzo(a)pyrene:
| Compound | PubChem CID | TEF (Example) |
| Benzo(a)pyrene | 50-32-8 | 1 |
| Dibenz[a,h]anthracene (B1670416) | 53-70-3 | 5 or 10 health.state.mn.usnih.gov |
| Dibenzo(a,h)pyrene (B125848) | 189-64-0 | 10 mdpi.comwa.gov |
| Dibenzo(a,i)pyrene | 189-55-9 | 10 mdpi.comwa.gov |
| Dibenzo(a,l)pyrene | 191-30-0 | 10 or 30 mdpi.comhealth.state.mn.us |
| Benzo[b]fluoranthene | 205-99-2 | 0.1 or 0.8 health.state.mn.usnih.gov |
| Benzo[k]fluoranthene | 207-08-9 | 0.1 or 0.03 health.state.mn.usnih.gov |
| Indeno[1,2,3-cd]pyrene | 193-39-5 | 0.1 or 0.07 health.state.mn.usnih.gov |
| Benz[a]anthracene | 56-55-3 | 0.1 or 0.2 health.state.mn.usnih.gov |
| Chrysene | 218-01-9 | 0.01 or 0.1 health.state.mn.usnih.gov |
The TEF approach is widely used in risk assessment, but it has limitations and uncertainties. service.gov.uk It assumes a common mechanism of action for carcinogenicity among the included PAHs and additivity of their effects, which may not fully reflect the complex interactions that can occur in real-world mixtures. service.gov.ukmdpi.com
Implications for Public Policy and Health Sciences
The recognized carcinogenic potential of this compound has significant implications for the development and implementation of public policies aimed at protecting environmental and human health. Regulatory bodies worldwide classify this compound as a probable or suspected human carcinogen, underscoring the need for strategies to minimize exposure. nih.govnih.govscispace.comspringfieldmo.gov Its inclusion in lists of priority polycyclic aromatic hydrocarbons (PAHs) by agencies such as the US Environmental Protection Agency (EPA) and the European Union reflects its significance as an environmental contaminant of concern. cdc.goviarc.freuropa.euresearchgate.netmdpi.comwikipedia.org
Public policy approaches to managing the risks posed by PAHs, including this compound, often involve setting regulatory standards for various environmental media such as air, water, and food. Historically, benzo(a)pyrene (BaP) has frequently been used as a marker compound for the presence and potential carcinogenic risk of total PAHs due to its extensive study and well-established carcinogenicity. europa.eunih.gov However, it is increasingly acknowledged that BaP alone may not fully capture the complex risks associated with mixtures of PAHs, some of which, like this compound, can be highly potent carcinogens. europa.eumdpi.comeuropa.eu
Risk assessment frameworks for PAHs often utilize Toxicity Equivalency Factors (TEFs) to estimate the combined carcinogenic potency of PAH mixtures relative to BaP. This involves assigning a TEF value to individual carcinogenic PAHs, reflecting their potency compared to BaP, and summing the BaP equivalent concentrations to estimate the total risk. scispace.commichigan.govwur.nlservice.gov.uk While this approach provides a method for evaluating the cumulative risk, uncertainties exist due to variations in TEF values depending on the study and exposure route, as well as the complexity of real-world exposures to PAH mixtures. nih.govservice.gov.ukoregonstate.edu
The presence of dibenzopyrene isomers, including this compound, in environmental matrices such as ambient air and soil highlights the importance of routine monitoring to assess exposure levels and inform policy decisions. researchgate.netnih.govoregonstate.edu Research findings indicating the presence of these highly potent compounds, sometimes at significant concentrations relative to other PAHs, suggest that current monitoring regimes focused primarily on BaP may underestimate the actual carcinogenic risk. oregonstate.edu
Implications for health sciences extend to the need for continued research to refine the understanding of the health effects of this compound and other high-potency PAHs, particularly concerning different exposure pathways and potential non-cancer effects. europa.eunih.govservice.gov.ukwho.int Further toxicological studies and epidemiological research are crucial for providing more robust data to support risk assessments and the development of health-based guidelines. The ubiquitous nature of PAHs as products of incomplete combustion from sources like fossil fuels, vehicle exhaust, and tobacco smoke necessitates public health strategies focused on reducing emissions and minimizing human exposure through various routes, including inhalation of contaminated air and ingestion of contaminated food and water. nih.govscispace.comeuropa.euwho.int
The integration of environmental monitoring data, toxicological research, and refined risk assessment methodologies is essential for developing effective public policies and public health interventions to mitigate the risks associated with exposure to this compound and other carcinogenic PAHs.
Research Gaps and Future Directions
Unidentified Metabolites and Adducts
A critical gap exists in the comprehensive identification of metabolites and adducts formed from high molecular weight (HMW) PAHs, including Dibenzo(A,H)pyrene (B125848). While some metabolites of benzo[a]pyrene (B130552), such as dihydrodiols, tetrahydrotriols, and tetrahydrotetrols, have been detected, the full spectrum of metabolic products for many HMW-PAHs remains unknown. gulfresearchinitiative.org PAH diol epoxides are recognized as highly carcinogenic metabolites that can form DNA adducts, including with the tumor suppressor gene p53. osti.gov However, limited knowledge is available regarding the consequences of PAH exposure in organisms lacking the classical CYP1A1 metabolic pathway. researchgate.net The propensity of PAHs to form different metabolic products highlights the need for further research beyond primary metabolites. osti.gov Detecting PAH metabolites or adducts in biological samples can indicate exposure, but current techniques may have limitations in predicting the exact exposure levels or duration. epa.gov Future research should focus on developing more specific and sensitive analytical methods to identify and quantify a wider range of unidentified metabolites and DNA and protein adducts formed by this compound and other HMW-PAHs. nih.govepa.gov
Environmental Occurrence and Distribution of High Molecular Weight PAHs
There is a critical gap in research regarding the environmental occurrence and distribution of HMW-PAHs due to difficulties in analytical separation and detection. gulfresearchinitiative.org Consequently, the behavior of these "hidden" organic compounds in natural ecosystems is not well understood. gulfresearchinitiative.org While awareness of atmospheric PAHs has increased, significant gaps remain in understanding their transport, deposition, and dynamics within freshwater systems, particularly concerning long-term ecological impacts. mdpi.com The distribution of PAHs in freshwater systems is influenced by their physicochemical properties, such as hydrophobicity, solubility, and volatility, which vary with molecular weight. mdpi.com HMW-PAHs tend to partition more to particulate matter. nih.govaaqr.org Research on PAH derivatives in aquatic environments and sediment is limited compared to atmospheric studies. acs.org Future research should focus on developing advanced analytical methodologies for the separation and detection of HMW-PAHs in various environmental matrices to better understand their distribution and fate. gulfresearchinitiative.org
Characterization of Stationary and Mobile PAH Sources
PAHs are emitted from both stationary and mobile sources, with varying levels depending on operating conditions, fuels, feedstocks, and control devices. aaqr.orgresearchgate.net While stationary sources have been estimated to contribute a significant portion of total PAH emissions, mobile sources, particularly diesel and gasoline vehicles, are principal contributors in urban areas. researchgate.net Despite studies on PAH emissions, they remain a concern, and more research is needed to fully explain emissions based on fuel composition and engine power settings. aaqr.org Challenges remain in accurately characterizing PAH and nitro-PAH emissions from stationary sources, such as waste incinerators. aaqr.org Future research should aim to improve the characterization of PAH emissions from diverse stationary and mobile sources, including the impact of different technologies and operating conditions, to inform effective control strategies. aaqr.orgaaqr.org
Synergistic Interactions within PAH Mixtures and with Other Contaminants
Current research reveals significant methodological gaps in understanding the synergistic interactions between PAHs and other environmental contaminants, as well as between different PAH compounds. qeios.com Humans are exposed daily to multiple environmental pollutants, contributing to cumulative risk profiles. qeios.com The assessment of human health impacts is complicated by exposure to complex mixtures of multiple PAHs and other carcinogenic compounds, making it challenging to isolate and attribute specific effects to individual components. qeios.com Synergistic interactions between PAHs and emerging pollutants, such as microplastics and heavy metals, can intensify their toxicity. researchgate.net Knowledge of mixed contaminant interactions and their antagonistic or synergistic effects in soil is needed to enhance ecotoxicological understanding, which is currently dominated by single contaminant exposure studies. scispace.com Future research should focus on investigating the combined toxicity and synergistic interactions of this compound within complex mixtures of PAHs and with other prevalent environmental contaminants using advanced in vitro and in vivo models. qeios.comuq.edu.au
In Vitro to In Vivo Extrapolation and PBPK Models
In vitro to in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) models is a computational tool to estimate tissue-level chemical concentrations from in vitro data, aiding in interpreting in vitro results in an in vivo context. frontiersin.org PBPK models can simulate ADME (absorption, distribution, metabolism, and excretion) processes across different species and exposure routes, informing relevant doses for experiments. frontiersin.orgnih.gov While PBPK modeling linked with IVIVE is applied to predict drug-drug interactions, its application to environmental contaminants like PAHs is an area with ongoing research needs. dntb.gov.uamdpi.com Data requirements for PBPK models can be extensive, and access to input parameters and technical expertise can limit their routine use. frontiersin.org Future research should focus on developing and refining PBPK models specifically for this compound and other HMW-PAHs, improving the accuracy of IVIVE, and addressing the data gaps required for robust model parameterization. frontiersin.orgnih.gov
Long-Term Exposure Effects and Tissue Specificity
Long-term exposure to PAHs and their derivatives can induce cancer and other health issues. nih.govacs.org However, there is a lack of studies on the tissue distribution rules and impacts of PAH derivatives on various organs. nih.gov Different exposure routes can lead to different tissue distribution patterns, resulting in varying harm to organisms. acs.org While some studies have examined PAH levels in tissues, examples of comprehensive examination of human tissue samples for a wide range of PAHs and their metabolites are limited. epa.gov Future research is needed to better understand the long-term effects of this compound exposure, including its tissue-specific accumulation, metabolism, and the resulting toxicological impacts over extended periods. epa.govnih.govacs.org
Intergenerational and Transgenerational Effects
A significant concern is that non-exposed progeny may experience consequences from ancestral exposure to environmental toxicants like PAHs. nih.govnih.gov Studies in animal models have found transgenerational epigenetic effects linked to PAH exposure, often resulting in puberty- or adult-onset diseases. nih.govnih.gov The affected epigenetic mechanisms can include changes in DNA methylation patterns and gene expression. nih.gov While most evidence comes from animal models, some human studies suggest that sperm can be susceptible to environmental factors, including pollutant exposure, with potential for intergenerational effects. nih.gov Future research should investigate the potential for this compound to induce intergenerational and transgenerational effects, focusing on epigenetic modifications and their links to health outcomes in subsequent generations. nih.govnih.gov
Comprehensive Assessment of DNA Methylation Changes in Various Tissues and Exposure Times
Research into the epigenetic effects of PAHs, including this compound, has identified DNA methylation as a key mechanism influenced by environmental exposures. researchgate.netannualreviews.org Studies have detailed how environmental factors can alter global and gene-specific DNA methylation patterns, with research focusing on prenatal, early-life, and adult exposure scenarios. researchgate.netannualreviews.organnualreviews.org While some studies on PAHs and DNA methylation exist, a comprehensive assessment across various tissues and different exposure durations specifically for this compound presents a significant research gap.
Existing literature highlights that DNA methylation changes in response to environmental stimuli can play a role in pathogenic mechanisms and may also mediate the body's adaptation to air pollutants. d-nb.info Studies on other PAHs, such as Benzo[a]pyrene, have shown mixed results regarding global DNA methylation alterations, with some reporting no major changes in certain cell lines while others indicate global hypomethylation in different models. theabcjournal.comencyclopedia.pub Furthermore, gene-specific methylation alterations have been linked to environmental exposures, particularly during the prenatal period. annualreviews.org
A critical gap lies in understanding the tissue specificity and temporal stability of methylation marks induced by this compound exposure. annualreviews.organnualreviews.orgnih.gov Different tissues and even cell types within a tissue can have distinct epigenetic profiles, and their responses to environmental stressors may vary according to their specific developmental programs. nih.gov Studies in human populations have primarily collected data from peripheral blood leukocytes, which are easily accessible, but this may not fully capture the epigenetic alterations occurring in other target tissues. nih.gov Future research should aim to investigate DNA methylation changes in a wider range of tissues relevant to this compound exposure and potential health effects, and examine how these changes evolve over different exposure times, from acute to chronic.
Advanced Analytical Techniques for Co-eluted Isomers
The analysis of high molecular weight PAHs like this compound is complicated by the existence of multiple isomers with the same molecular weight (302 Da) and often similar mass fragmentation patterns. wikipedia.orgnih.govsmolecule.comacs.orgopotek.com There are 23 known isomers with a molecular mass of 302 Da, many of which are difficult to separate using standard chromatographic methods like High-Performance Liquid Chromatography (HPLC). acs.orgopotek.comnih.govresearchgate.net Co-elution of isomers presents a significant challenge in accurately identifying and quantifying individual compounds. smolecule.comnih.govresearchgate.netmdpi.com
Traditional methods often rely on matching chromatographic retention times with reference standards, but this can be insufficient for unambiguous identification of co-eluting isomers, necessitating confirmation with additional techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netmdpi.com However, coupling HPLC and GC can involve lengthy and costly procedures. mdpi.com The selectivity of standard HPLC absorption and fluorescence detectors is often modest for resolving co-eluting isomers. opotek.com
Advanced analytical techniques are being explored to overcome these limitations. Laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) at liquid helium temperature has shown potential for the analysis of 302 Da isomers in HPLC fractions, enabling unambiguous identification based on characteristic line-narrowed spectra and fluorescence lifetimes. smolecule.comopotek.comresearchgate.netnih.gov Improvements in instrumentation, such as the use of optical parametric oscillator (OPO)-based wavelength tuning lasers, have expanded the excitation range, allowing for excitation of each isomer at its specific wavelength for maximum fluorescence emission and achieving lower limits of detection. opotek.com Room-temperature fluorescence excitation-emission matrices (RTF-EEMs) combined with parallel factor analysis (PARAFAC) have also demonstrated the ability to differentiate co-eluting PAHs, such as Benzo[a]pyrene and Dibenzo[a,l]pyrene (B127179), in HPLC fractions. mdpi.com
Future research should focus on further developing and validating these advanced techniques for routine analysis of this compound and its isomers in complex environmental and biological matrices. Miniaturization, increased throughput, and improved accessibility of these methods are crucial for their wider application in research and regulatory monitoring.
Table 1: Examples of Analytical Techniques for PAH Isomer Analysis
| Technique | Principle | Advantages | Challenges | Relevant Isomers (Examples) |
| HPLC with Standard Detectors | Separation based on retention time | Widely available, relatively simple | Limited resolution for co-eluting isomers, modest selectivity | Various PAHs |
| HPLC-GC-MS | Coupled separation and detection | Improved identification | Lengthy, costly procedures | Various PAHs |
| Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) | Analysis based on line-narrowed spectra and fluorescence lifetimes at low temp | Unambiguous identification of isomers | Requires cryogenic temperatures, specialized equipment | Dibenzo[a,i]pyrene, Naphtho[2,3-a]pyrene smolecule.com |
| Room-Temperature Fluorescence Excitation-Emission Matrices (RTF-EEMs) with PARAFAC | Analysis of fluorescence spectra at room temperature with chemometric analysis | Can differentiate co-eluting PAHs, relatively fast | May require complex data analysis, potential spectral overlaps for some isomers | Benzo[a]pyrene, Dibenzo[a,l]pyrene mdpi.com |
| GC/MS | Separation by GC, detection by MS | Can differentiate isomers based on fragmentation patterns | Co-elution can still occur, similar fragmentation for some isomers | MW 302 isomers acs.org |
Development of Region-Specific Regulatory Frameworks
Regulatory frameworks for PAHs exist at international and regional levels, often focusing on key indicators like Benzo[a]pyrene. qeios.comhbm4eu.eueuropa.eu However, the development of region-specific regulatory frameworks tailored to local conditions, such as agricultural practices, dietary habits, and specific exposure scenarios, represents an important future direction. qeios.com
Current regulations, such as those in the European Union, set maximum levels for certain PAHs in foodstuffs and articles. qeios.comhbm4eu.euthermofisher.com For instance, Regulation (EU) 2023/915 establishes maximum levels for Benzo[a]pyrene and the sum of four PAHs (PAH4: Benzo[a]pyrene, Benz[a]anthracene, Benzo[b]fluoranthene, and Chrysene) in various food products. qeios.com Entry 50 of Annex XVII of the REACH regulation also restricts the use of certain PAHs in extender oils for tires. hbm4eu.euqima.com
Despite these regulations, there is a recognized need for more comprehensive approaches that consider the unique exposure profiles of different regions. qeios.com Research has highlighted significant regional disparities in PAH contamination levels in food and the environment. qeios.comresearchgate.net Developing region-specific frameworks requires systematic research into multiple exposure pathways relevant to those areas, including detailed exposure assessments incorporating atmospheric quality, evaluations of compound interactions in mixtures, and investigations into correlations between environmental contamination and biomarkers. qeios.comhbm4eu.eu
Building robust research infrastructure for environmental pollutant monitoring is crucial to generate the data needed to inform such region-specific regulatory decision-making. qeios.com This includes strengthening analytical capabilities and establishing standardized monitoring protocols across diverse geographical areas. qeios.com
Table 2: Examples of Regulatory Approaches for PAHs
| Regulatory Body/Framework | Scope | Key Features | Relevance to this compound (Indirect) |
| European Union (REACH) | Chemicals placed on the market | Restriction on certain PAHs in articles (e.g., tires) hbm4eu.euqima.com | This compound is a PAH and its presence in regulated articles would be subject to limitations. wikipedia.orghbm4eu.eu |
| European Union (Food Law) | Contaminants in foodstuffs | Maximum levels for Benzo[a]pyrene and PAH4 in certain foods qeios.comeuropa.euthermofisher.com | This compound is a carcinogenic PAH found in food; future regulations may specifically include it. wikipedia.org |
| US EPA | Environmental monitoring and regulation | List of 16 priority PAHs for environmental monitoring qeios.com | This compound is a high molecular weight PAH of concern; monitoring methods are relevant. wikipedia.orgacs.org |
| California Proposition 65 | Chemicals causing cancer or reproductive toxicity | Requires warnings about significant exposures to listed chemicals, including certain PAHs. nih.govqima.com | This compound is a suspected human carcinogen and could be subject to such requirements. wikipedia.orgnih.gov |
Q & A
Q. What are the primary carcinogenic risks associated with Dibenzo(a,h)pyrene in experimental models, and how are these studies methodologically designed?
Answer: this compound is classified as carcinogenic to experimental animals (e.g., rodents) by the International Agency for Research on Cancer (IARC). Studies typically employ long-term bioassays, where the compound is administered via inhalation, dermal application, or oral routes. Researchers monitor tumor incidence, histopathology, and dose-response relationships. For example, subcutaneous injection in mice has been used to assess sarcoma formation . Methodological rigor includes control groups, metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo metabolism, and adherence to OECD guidelines for carcinogenicity testing .
Q. What analytical methods are used to detect this compound in environmental and biological samples?
Answer: High-performance liquid chromatography (HPLC) coupled with fluorescence detection and gas chromatography-mass spectrometry (GC-MS) are standard techniques. Calibration requires certified reference materials, such as this compound standard solutions (e.g., 10 mg/L in cyclohexane) to ensure accuracy. Sample preparation often involves solid-phase extraction (SPE) for environmental matrices (e.g., air particulate matter, soil) and liquid-liquid extraction for biological tissues. Quality control includes spike-recovery experiments and inter-laboratory validation .
Q. What are the primary environmental sources and human exposure pathways of this compound?
Answer: this compound is a minor component of polycyclic aromatic hydrocarbon (PAH) mixtures generated during incomplete combustion. Major sources include tobacco smoke, vehicle emissions, and charred foods. Exposure occurs via inhalation of polluted air, dermal contact with contaminated soils, and ingestion of grilled meats. Researchers quantify exposure using biomarkers like urinary metabolites (e.g., hydroxylated derivatives) paired with environmental monitoring data .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vivo carcinogenicity and inconclusive in vitro mutagenicity data for this compound?
Answer: Discrepancies arise because in vitro assays (e.g., Ames test) may lack metabolic complexity. To address this, researchers use genetically engineered cell lines expressing human cytochrome P450 enzymes or co-culture systems with hepatocytes. Advanced models like 3D organoids or microphysiological systems better replicate in vivo conditions. Additionally, integrating omics data (e.g., transcriptomics to identify pro-carcinogenic pathways) helps bridge mechanistic gaps .
Q. What methodologies are recommended for studying the environmental persistence and biodegradation of this compound in soil?
Answer: Due to limited direct data, researchers use analog compounds (e.g., Dibenzo(a,i)pyrene) to estimate degradation half-lives. Aerobic soil studies involve spiking soil samples with the compound, incubating under controlled conditions, and measuring residual concentrations via GC-MS. Half-lives range from 232–371 days, indicating high persistence. Methodological challenges include addressing soil heterogeneity and microbial community dynamics. Isotope-labeled analogs (e.g., deuterated Dibenzo(a,i)pyrene) improve tracking precision .
Q. What synthetic strategies are employed to produce high-purity this compound for experimental use, and what are the key challenges?
Answer: Synthesis involves multi-step organic reactions, such as Friedel-Crafts acylations and carbonium ion rearrangements, as demonstrated in analogous PAH syntheses. A four-step process starting from fluoren-9-one has been reported for related dibenzochrysenes, requiring strict anhydrous conditions and palladium-catalyzed cross-couplings. Key challenges include avoiding isomerization, managing steric hindrance, and achieving >98% purity. Purification methods include column chromatography and recrystallization, with final characterization via NMR and high-resolution MS .
Q. How should hypotheses be formulated to investigate the metabolic activation pathways of this compound in mammalian systems?
Answer: Hypotheses should follow frameworks like PICO (Population, Intervention, Comparator, Outcome). Example: "In murine hepatocytes (Population), exposure to this compound (Intervention) compared to untreated controls (Comparator) will increase CYP1A1 enzyme activity and DNA adduct formation (Outcome)." Experimental designs include siRNA knockdown of CYP enzymes or use of inhibitors (e.g., α-naphthoflavone) to validate metabolic pathways. Hypothesis-driven proteomics can identify specific isoforms involved in bioactivation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
